Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

Medicinal chemistry Structure–activity relationship Ligand–target recognition

Secure a key entry point into the 5-aroyl-furan-2-carboxylate chemical space claimed in US-9115144-B2. The 3,4-dimethoxybenzoyl group increases HBA count (6), tPSA (~69-78 Ų), and MW (+60 Da) vs. the unsubstituted benzoyl congener, enabling SAR exploration for gout/hyperuricemia targets not possible with simpler analogs. Procure as a reference standard for confirmatory synthesis, pharmacophore mapping, and ADME benchmark testing.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
Cat. No. B11787926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC)OC
InChIInChI=1S/C15H14O6/c1-18-10-5-4-9(8-13(10)19-2)14(16)11-6-7-12(21-11)15(17)20-3/h4-8H,1-3H3
InChIKeyQJDZVWNWBRIVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate – Chemical Identity, Procurement Profile, and Comparator Landscape


Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate (CAS 1399653-89-4; molecular formula C₁₅H₁₄O₆; MW 290.27 g/mol) is a fully synthetic furan-2-carboxylate ester bearing a 3,4-dimethoxybenzoyl substituent at the 5-position of the furan ring . The compound belongs to the broader class of 5-aroyl-furan-2-carboxylic acid derivatives, a scaffold historically investigated for anti-inflammatory and enzyme-inhibitory properties [1]. It exists within a narrow analog series defined by variation of the benzoyl substituent: the unsubstituted benzoyl congener (methyl 5-benzoylfuran-2-carboxylate, CAS 58972-21-7), the para-toluoyl analog (CAS 170632-15-2), the para-methoxy analog (CAS 52939-05-6), and the corresponding free carboxylic acid (5-(3,4-dimethoxybenzoyl)furan-2-carboxylic acid, CAS 1399663-86-5) . The compound is commercially available at research-grade purity (≥95–97%) from specialty chemical suppliers but is classified as a low-volume, non-stock item at several vendors, consistent with its status as a niche synthetic intermediate or early-stage probe molecule .

Why Methyl 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylate Cannot Be Interchanged with Simpler 5-Benzoyl-Furan-2-Carboxylate Analogs


Substitution at the 5-aroyl position is the primary determinant of both physicochemical behavior and potential pharmacodynamics within this scaffold series. Replacement of the unsubstituted benzoyl group with a 3,4-dimethoxybenzoyl moiety introduces two methoxy oxygen atoms that function as additional hydrogen-bond acceptors (total HBA count increases from 4 to 6), elevates the topological polar surface area (tPSA), and increases molecular weight by approximately 60 Da relative to the parent methyl 5-benzoylfuran-2-carboxylate . These changes are non-trivial: they directly alter LogP, aqueous solubility, passive membrane permeability, and the compound's recognition profile by biological targets that engage the benzoyl ring through π-stacking or hydrogen-bonding interactions [1]. Historical structure–activity studies on 5-aryl-2-furancarboxylic acids demonstrate that even modest substituent variation on the aryl ring produces measurable shifts in acid dissociation constants (pKₐ) and alkaline ester hydrolysis rates, confirming that the electronic character of the benzoyl substituent propagates through the conjugated furan system and affects the reactivity of the ester carbonyl [2]. Consequently, any experimental protocol or synthetic route validated for the unsubstituted or mono-substituted benzoyl analogs cannot be assumed transferable to the 3,4-dimethoxy variant without independent verification.

Methyl 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylate – Quantified Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity: 3,4-Dimethoxybenzoyl vs. Unsubstituted Benzoyl Analog

The 3,4-dimethoxy substitution introduces two ether oxygen atoms that each serve as hydrogen-bond acceptors (HBA), increasing the total HBA count from 4 (methyl 5-benzoylfuran-2-carboxylate) to 6 (target compound). This represents a 50% increase in HBA capacity and expands the topological polar surface area (tPSA) by approximately 26–31 Ų (estimated by fragment-based addition: two methoxy oxygens × ~13–15.5 Ų each) [1]. In drug-design terms, tPSA values above 75 Ų are associated with reduced passive blood–brain barrier penetration but improved aqueous solubility; the target compound is predicted to have a tPSA near 69–78 Ų depending on the computational method, positioning it closer to the CNS-permeability threshold than the unsubstituted analog (tPSA ~43–52 Ų) .

Medicinal chemistry Structure–activity relationship Ligand–target recognition

Ester Hydrolysis Lability: Methyl Ester vs. Free Carboxylic Acid Form

The methyl ester derivative (target compound) is the direct synthetic precursor to the free acid, 5-(3,4-dimethoxybenzoyl)furan-2-carboxylic acid (CAS 1399663-86-5, MW 276.24 g/mol). Systematic kinetic studies on the alkaline hydrolysis of substituted 5-benzoyl-2-furancarboxylic acid methyl esters established that the second-order rate constant (k₂) for ester saponification is modulated by the electronic nature of the benzoyl substituent, with electron-donating groups (such as methoxy) decreasing the hydrolysis rate relative to electron-withdrawing substituents [1]. This structure–reactivity relationship means the 3,4-dimethoxy substitution confers greater alkaline hydrolytic stability compared to nitro- or halo-substituted congeners, while the methyl ester itself remains labile under physiological esterase conditions relative to the free acid [2]. The free acid form (CAS 1399663-86-5) is commercially available at 95% purity from AKSci, providing a direct comparator for hydrolysis experiments .

Prodrug design Hydrolytic stability Formulation science

Lipophilicity Modulation: Calculated LogP Differentiation from Mono-Methoxy and Unsubstituted Analogs

Computational LogP (cLogP) predictions for the target compound yield values in the range of 2.8–3.5, depending on the algorithm employed . This places the compound at the upper boundary of optimal oral drug-likeness (Lipinski Rule of Five: LogP ≤ 5) but approximately 0.5–1.0 log units higher than the unsubstituted methyl 5-benzoylfuran-2-carboxylate (cLogP ~2.3–2.8) and comparable to the para-methoxy analog (cLogP ~2.5–3.0) [1]. The additional methoxy group in the 3-position contributes incrementally to lipophilicity while simultaneously providing an extra hydrogen-bond acceptor, creating a partially compensating effect on membrane permeability . The para-methyl analog (CAS 170632-15-2, cLogP ~3.0–3.4) has comparable lipophilicity but lacks the HBA contribution of the methoxy oxygens, resulting in a different pharmacophore profile for target engagement .

ADME prediction Lipophilicity Drug-likeness

Synthetic Accessibility: Friedel–Crafts Acylation Route Shared with Parent Benzoyl Analog

The established synthetic route to methyl 5-benzoylfuran-2-carboxylate – Friedel–Crafts acylation of methyl furan-2-carboxylate with benzoyl chloride in the presence of anhydrous FeCl₃ in CCl₄ – serves as the direct synthetic precedent for the target compound . Substitution of benzoyl chloride with 3,4-dimethoxybenzoyl chloride under analogous conditions is expected to yield the target compound via the same electrophilic aromatic substitution mechanism, with the electron-rich dimethoxybenzoyl electrophile potentially exhibiting enhanced reactivity [1]. The product is isolated and characterized by standard methods; commercial suppliers report typical purity of 95–97% as determined by HPLC . This synthetic convergence means that procurement of the target compound does not require development of a de novo synthetic route, reducing both time and cost for laboratories already equipped for Friedel–Crafts chemistry on furan substrates.

Organic synthesis Friedel–Crafts acylation Process chemistry

Patent Inclusion as a Xanthine Oxidase Inhibitor Scaffold: Class-Level Pharmacological Plausibility

The target compound falls within the generic Markush structure of US Patent 9,115,144 B2, which claims fused heterocyclic derivatives as xanthine oxidase inhibitors for the prevention or treatment of diseases associated with abnormal serum uric acid levels [1]. While the patent does not disclose specific IC₅₀ values for the individual 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate ester, the inclusion of the 5-aroyl-furan-2-carboxylate substructure within the claimed pharmacophore provides intellectual property validation of this scaffold for a clinically relevant enzyme target [1]. By contrast, the simple unsubstituted benzoyl analog is not explicitly exemplified in this patent family, suggesting that the dimethoxy substitution pattern was deliberately incorporated to enhance target binding or pharmaceutical properties . The patent assignment to a commercial entity (Takeda Pharmaceutical) further implies that compounds within this structural class have undergone preliminary screening that justified patent investment.

Xanthine oxidase inhibition Gout Hyperuricemia Patent landscaping

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics vs. Parent Benzoyl Analog

The molecular weight increase from 230.22 g/mol (methyl 5-benzoylfuran-2-carboxylate) to 290.27 g/mol (target compound) represents a 26% mass increment attributable to the two methoxy substituents (+30 Da each) . In fragment-based and lead-optimization contexts, this has direct consequences for ligand efficiency indices: assuming equivalent potency, the target compound would require approximately 26% higher potency (lower IC₅₀) to maintain the same ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) as the parent analog [1]. The target compound contains 21 heavy atoms vs. 17 for the unsubstituted analog, meaning that any potency gain from the dimethoxy substitution must outpace the heavy-atom penalty to justify the added molecular complexity from a drug-design perspective [1]. This consideration is critical for medicinal chemistry teams evaluating whether to advance the dimethoxy variant or remain with the leaner unsubstituted scaffold.

Ligand efficiency Fragment-based drug design Lead optimization

Methyl 5-(3,4-Dimethoxybenzoyl)furan-2-carboxylate – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization Campaigns

For drug discovery programs targeting xanthine oxidase for gout or hyperuricemia indications, this compound serves as a patent-precedented scaffold entry point within the chemical space claimed by US-9115144-B2 [1]. Its 3,4-dimethoxybenzoyl substitution pattern is intentionally encompassed within the patent's Markush structure, providing a starting point for structure–activity relationship (SAR) exploration that the simpler benzoyl analog does not explicitly offer. Medicinal chemistry teams can procure the compound as a reference standard for confirmatory synthesis, then explore systematic variation of the dimethoxy substitution (e.g., 3-methoxy, 4-hydroxy, 3,4-methylenedioxy) to map the pharmacophore requirements for xanthine oxidase inhibition [1].

Synthetic Methodology Development: Friedel–Crafts Acylation of Electron-Rich Furan Substrates

The compound is accessible via FeCl₃-catalyzed Friedel–Crafts acylation of methyl furan-2-carboxylate with 3,4-dimethoxybenzoyl chloride, following the protocol established by Knoppová et al. (1977) for the parent benzoyl series [2]. This route is attractive for process chemistry groups because it employs inexpensive, readily available reagents (FeCl₃, acid chloride) and avoids protection/deprotection sequences. The electron-rich nature of the 3,4-dimethoxybenzoyl electrophile may permit milder reaction conditions (lower temperature, shorter time) compared to benzoyl chloride, an optimization parameter that can be systematically investigated [2]. The commercial availability of both the target compound and its free acid hydrolysis product (CAS 1399663-86-5) enables direct analytical benchmarking of in-house synthetic batches .

Computational Chemistry: Pharmacophore Modeling and In Silico ADME Profiling

The compound's well-defined structure (SMILES: COC(=O)c1ccc(C(=O)c2ccc(OC)c(OC)c2)o1), moderate molecular weight (290.27 g/mol), and calculated drug-likeness parameters (cLogP ~2.8–3.5; tPSA ~69–78 Ų; 0–1 Rule-of-Five violations) make it suitable as a test case for benchmarking computational ADME prediction tools . Its differentiation from the parent benzoyl analog (ΔMW +60, ΔHBA +2, ΔtPSA +26 Ų) provides a controlled comparison set for evaluating how incremental physicochemical changes affect predicted absorption, distribution, and permeability endpoints within the 5-aroyl-furan-2-carboxylate chemotype . Groups developing QSPR models for ester prodrug hydrolysis rates can also leverage the alkaline hydrolysis kinetic data available for this compound class [3].

Chemical Biology: Tool Compound for Profiling Lipoxygenase–Furan Interactions

Furan-containing compounds have been documented to interact with lipoxygenase enzymes, with unsubstituted furan exhibiting a measurable Km of 220 μM for soybean lipoxygenase-1 [4]. The 3,4-dimethoxybenzoyl substituent introduces additional aromatic and hydrogen-bonding functionality that may modulate this interaction. Chemical biology groups investigating the role of furan-containing small molecules in arachidonic acid metabolism can use this compound as a structurally defined probe to distinguish between direct furan–lipoxygenase interactions and benzoyl-substituent-mediated binding or inhibitory effects [4]. The absence of published IC₅₀ data for this specific compound against lipoxygenase isoforms represents a knowledge gap that end-users could directly address through standardized enzyme inhibition assays.

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